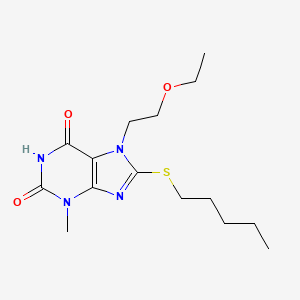

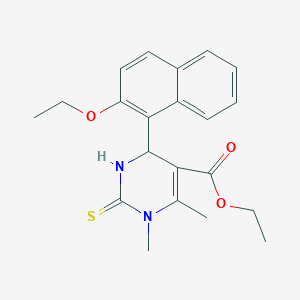

![molecular formula C23H25N3O5S2 B2510261 N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207053-04-0](/img/structure/B2510261.png)

N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Both of these rings are common in pharmaceutical compounds and could contribute to the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and piperazine rings would likely cause the molecule to adopt a certain conformation .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy and sulfonyl groups could affect its solubility and reactivity .Scientific Research Applications

Anticancer Activity

PP17 has demonstrated promising anticancer activity against a panel of human cancer cell lines. Specifically, it exhibits inhibitory effects on MCF-7 breast cancer cells . Cell cycle analysis suggests that PP17 induces G2/M phase arrest, and biochemical experiments confirm its ability to significantly induce MCF-7 cell apoptosis. As such, PP17 serves as a potential lead compound for further study in cancer therapy.

Blood-Brain Barrier Penetration

Another compound related to PP17, MPC-6827 , possesses excellent blood-brain barrier penetration. It is a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays. MPC-6827 shows high efficacy in human MX-1 breast cancer models and other mouse xenograft cancer models .

Sulfone-Based Dual Acceptor Copolymers

PP17’s structural features make it relevant in materials science. A study involving 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) demonstrates a sulfide oxidation tuning approach. This approach leads to the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have different numbers of sulfonyl groups and show potential to supersede traditional D–A-type copolymers and A–A-type homopolymers .

Redox-Active Triphenylamine-Based Materials

PP17’s structural motif also finds relevance in redox-active materials. For instance, 4,4’-bis(4,4’-dimethoxydiphenylaminyl)-4’'-methoxytriphenylamine (BDATPA) and related derivatives have been investigated. These compounds, including tris(4-methoxyphenyl)amine (TPA) and N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA) , exhibit interesting optical properties and redox behavior .

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-30-19-7-3-17(4-8-19)24-23(27)22-21(11-16-32-22)33(28,29)26-14-12-25(13-15-26)18-5-9-20(31-2)10-6-18/h3-11,16H,12-15H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLAFFLBVBYDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

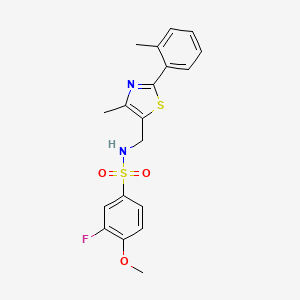

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2510183.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxo-3-(1,2,4-triazol-1-yl)pyridazine](/img/structure/B2510184.png)

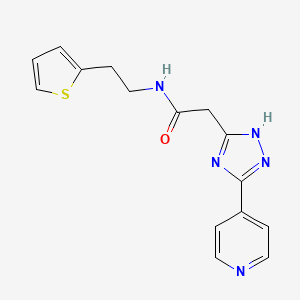

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2510186.png)

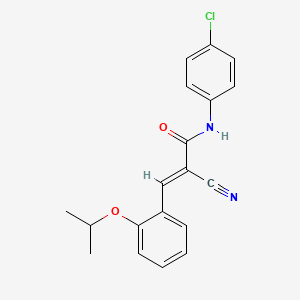

![N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2510190.png)

![{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2510191.png)

![2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510192.png)

![2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2510197.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)